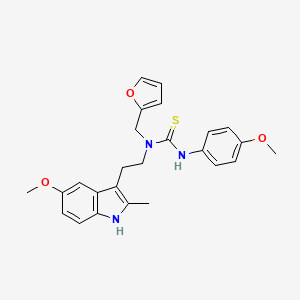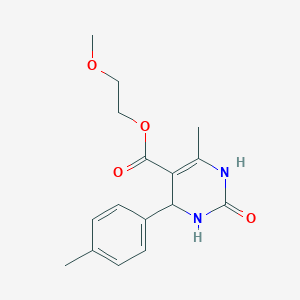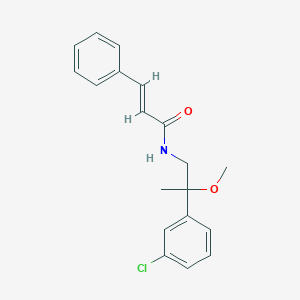
N-(2-(3-Chlorphenyl)-2-methoxypropyl)zimtsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamide derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide includes a cinnamamide backbone with a substituted phenyl group and a methoxypropyl side chain, which contribute to its unique chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide may also interact with various biological targets.
Mode of Action
It has been found that similar compounds, such as n-arylcinnamamide derivatives, significantly attenuate lipopolysaccharide-induced nf-κb activation . This suggests that N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide might interact with its targets, leading to changes in cellular signaling pathways.
Biochemical Pathways
Indole derivatives, which may share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds such as n-arylcinnamamide derivatives have been found to inhibit the transcription factor nf-κb and decrease the level of tnf-α . This suggests that N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide may have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-chlorophenyl-2-methoxypropylamine: This intermediate can be synthesized by reacting 3-chlorophenylacetonitrile with methanol and a suitable catalyst under reflux conditions.
Formation of cinnamoyl chloride: Cinnamic acid is converted to cinnamoyl chloride using thionyl chloride or oxalyl chloride in the presence of a base such as pyridine.
Coupling reaction: The final step involves the reaction of 3-chlorophenyl-2-methoxypropylamine with cinnamoyl chloride in the presence of a base like triethylamine to yield N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide.
Industrial Production Methods
Industrial production of N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-chlorophenyl)cinnamamide
- N-(2-methoxypropyl)cinnamamide
- N-(2-(3-chlorophenyl)ethyl)cinnamamide
Uniqueness
N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide is unique due to the presence of both the 3-chlorophenyl and 2-methoxypropyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its biological activities, making it a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-19(23-2,16-9-6-10-17(20)13-16)14-21-18(22)12-11-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,21,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBMSPFSAXNTSN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
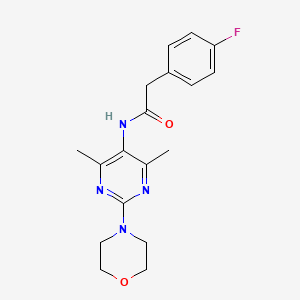
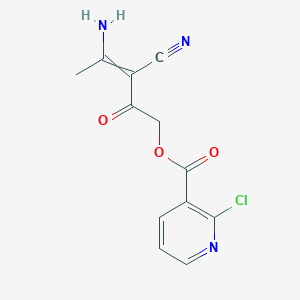
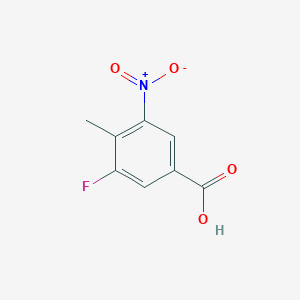
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)
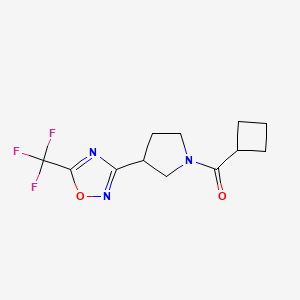
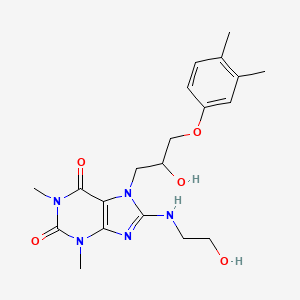
![N-(2,5-dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2540601.png)
![2-{1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2540602.png)
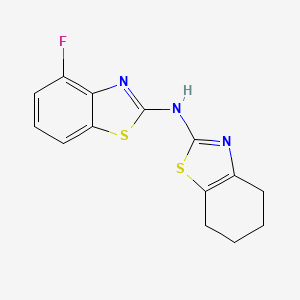
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)
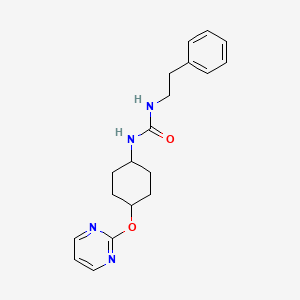
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)
